3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-prop-2-enylbenzamide
Overview
Description
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-prop-2-enylbenzamide is a complex organic compound belonging to the class of dichlorobenzamide derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-prop-2-enylbenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate arylamine compounds. The reaction is carried out in a solvent such as N,N′-dimethylformamide at elevated temperatures (around 60°C) to ensure good yields . The general procedure includes:
Preparation of 3,5-dichlorobenzoyl chloride: This is achieved by reacting 3,5-dichlorobenzonitrile with thionyl chloride.
Reaction with arylamine: The 3,5-dichlorobenzoyl chloride is then reacted with arylamine compounds in the presence of a base like pyridine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale synthesis of 3,5-dichlorobenzoyl chloride: Using benzoic acid as a starting material, the compound is chlorinated and then converted to the acyl chloride using thionyl chloride.
Reaction with arylamine: The acyl chloride is then reacted with arylamine compounds under controlled conditions to produce the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-prop-2-enylbenzamide undergoes various chemical reactions, including:
Substitution reactions: The chlorine atoms in the benzene ring can be substituted by other nucleophiles.
Reduction reactions: The compound can be reduced to form different derivatives.
Oxidation reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction and oxidation reactions can produce different functionalized derivatives .
Scientific Research Applications
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-prop-2-enylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antitumoral and anticonvulsive properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-prop-2-enylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and benzamide groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antitumoral and anticonvulsive activities .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-prop-2-enylbenzamide is unique due to its specific arrangement of chlorine atoms and benzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-prop-2-enylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl4N2O2/c1-2-5-22-16(24)12-6-10(19)8-14(21)15(12)23-17(25)11-4-3-9(18)7-13(11)20/h2-4,6-8H,1,5H2,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUFXPVZHYCQGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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